molecular formula C17H20ClFN4O B7017952 N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide

N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide

Cat. No.: B7017952
M. Wt: 350.8 g/mol
InChI Key: PEPGBGAUGOCZCY-UHFFFAOYSA-N
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Description

N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide is a complex organic compound that features a piperidine ring, an imidazole ring, and a substituted phenyl group

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O/c1-11-20-8-16(21-11)17(24)22-14-3-2-6-23(10-14)9-12-4-5-13(19)7-15(12)18/h4-5,7-8,14H,2-3,6,9-10H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPGBGAUGOCZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)NC2CCCN(C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution on the Phenyl Ring: The 2-chloro-4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

    Coupling Reactions: The final step involves coupling the piperidine and imidazole rings with the substituted phenyl group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide
  • N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide
  • N-[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide

Uniqueness

N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-2-methyl-1H-imidazole-5-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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